molecular formula C15H11F3O3 B8193819 2'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

2'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8193819
M. Wt: 296.24 g/mol
InChI Key: PCNOTLCKWDNXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves several steps, typically starting with the formation of the biphenyl core. . These reagents facilitate the incorporation of the trifluoromethoxy group under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in various chemical interactions, influencing the compound’s overall activity. The pathways involved may include binding to specific receptors or enzymes, leading to a cascade of biochemical events .

Comparison with Similar Compounds

Similar compounds to 2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid include other trifluoromethoxy-substituted biphenyl derivatives. These compounds share the trifluoromethoxy group but differ in other substituents, which can influence their chemical properties and applications.

Properties

IUPAC Name

3-(2-methylphenyl)-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9-4-2-3-5-13(9)10-6-11(14(19)20)8-12(7-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNOTLCKWDNXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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